

# 4-(Trifluoromethyl)phenol physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenol

Cat. No.: B195918

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An In-depth Technical Guide to **4-(Trifluoromethyl)phenol**

## Introduction

**4-(Trifluoromethyl)phenol**, also known by synonyms such as 4-hydroxybenzotrifluoride and  $\alpha,\alpha,\alpha$ -trifluoro-p-cresol, is an organofluorine compound with the chemical formula  $C_7H_5F_3O$ <sup>[1]</sup>  
<sup>[2]</sup>. It presents as white to yellow-brown crystals and is a key intermediate in the synthesis of pharmaceuticals and agrochemicals<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>. The presence of the trifluoromethyl (-CF<sub>3</sub>) group, a strong electron-withdrawing group, significantly influences the molecule's physical and chemical properties, particularly its acidity.

This compound is notable not only as a synthetic building block but also as a known human metabolite of the widely used antidepressant drug, fluoxetine<sup>[1]</sup><sup>[4]</sup><sup>[5]</sup>. Its applications extend to the synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors for myeloid cell leukemia<sup>[3]</sup>. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols for researchers and drug development professionals.

## Physical Properties

The physical characteristics of **4-(Trifluoromethyl)phenol** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O	[6][7]
Molecular Weight	162.11 g/mol	[1][2][6]
Appearance	White to yellow-brown crystals	[3][8]
Melting Point	45-47 °C	[2][4]
Boiling Point	71.5-72 °C at 8 mmHg	[4]
Flash Point	84 °C (183.2 °F) - closed cup	[2][4]
Density	1.3226 g/cm <sup>3</sup> (estimate)	[4]
Water Solubility	Insoluble	[4]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[4]
pKa	9.39	[9]

## Chemical Properties

### Acidity

The trifluoromethyl group is strongly electron-withdrawing, which affects the acidity of the phenolic hydroxyl group. The pKa of **4-(Trifluoromethyl)phenol** is 9.39, making it slightly more acidic than phenol itself (pKa ≈ 10.0)[9]. This increased acidity is due to the inductive effect of the -CF<sub>3</sub> group, which helps to stabilize the resulting phenoxide anion. However, this effect is less pronounced compared to the resonance and inductive effects of a nitro group, as seen in 4-nitrophenol (pKa = 7.15)[9].

### Reactivity and Stability

**4-(Trifluoromethyl)phenol** exhibits reactivity typical of phenols, participating in reactions such as etherification. It is commonly used in the synthesis of diaryl ethers[4][6]. Under certain aqueous conditions, it can undergo spontaneous defluorination, hydrolyzing to form the corresponding hydroxybenzoic acid[10].

For stability, it should be stored in a cool, dry, and well-ventilated area, often under refrigeration at 2-8°C[2][3].

## Spectroscopic Data

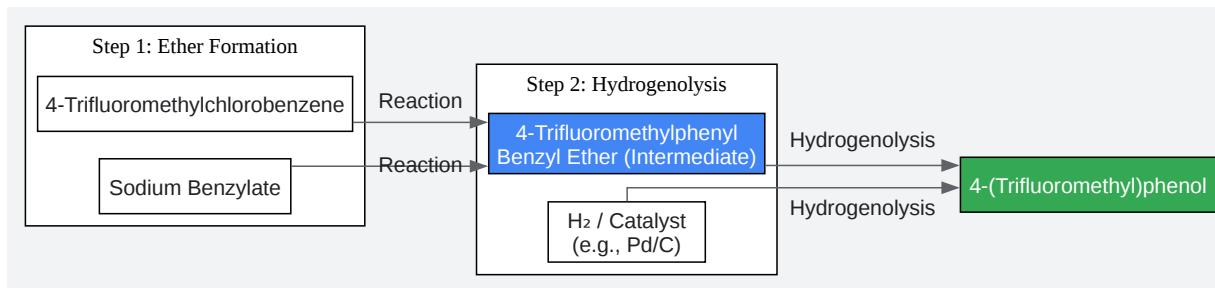
Spectroscopic data is crucial for the identification and characterization of **4-(Trifluoromethyl)phenol**. Various spectroscopic techniques have been used to analyze this compound.

Spectrum Type	Availability / Source
<sup>1</sup> H NMR	Available[11]
<sup>13</sup> C NMR	Available[1]
Mass Spectrometry (GC-MS)	Available[1][12]
Infrared (IR) Spectroscopy	Available[1][13]
UV-Vis Spectroscopy	Available[1]
Raman Spectroscopy	Available[1]

## Synthesis and Applications

### Synthesis

One common method for preparing **4-(Trifluoromethyl)phenol** involves a two-step process starting from 4-trifluoromethylchlorobenzene[14]. The first step is the reaction with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether. This intermediate is then subjected to hydrogenolysis to yield the final product[14].

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Caption: Synthesis of **4-(Trifluoromethyl)phenol** via a benzyl ether intermediate.

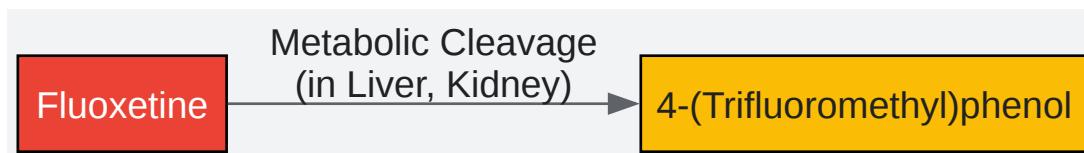
## Applications in Drug Development

The unique electronic properties imparted by the trifluoromethyl group make **4-(Trifluoromethyl)phenol** a valuable building block in medicinal chemistry[3].

- Antidepressants: It is a key component in the structure of fluoxetine, a selective serotonin reuptake inhibitor (SSRI)[15].
- Antithrombotic Agents: It serves as a precursor for the synthesis of P2Y1 antagonists, which are investigated for their antithrombotic effects[3].
- Cancer Therapy: The compound is utilized in creating potent inhibitors of myeloid cell leukemia[3].
- Agrochemicals: It is also an important intermediate for pesticides and herbicides[4][5].

## Metabolism

**4-(Trifluoromethyl)phenol** is a primary human metabolite of fluoxetine[1][5]. The metabolic process involves the cleavage of the ether bond in the fluoxetine molecule. Understanding this metabolic pathway is crucial for evaluating the pharmacokinetics and potential effects of fluoxetine.



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Caption: Metabolic conversion of Fluoxetine to **4-(Trifluoromethyl)phenol**.

## Safety and Handling

Proper handling of **4-(Trifluoromethyl)phenol** is essential due to its hazardous nature. It is classified as a flammable solid and is toxic if swallowed[2].

Safety Aspect	Recommendation	Source(s)
Hazard Classifications	Flammable Solid (Category 1), Acute Toxicity, Oral (Category 3), Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)	[2]
Signal Word	Danger	[2]
Hazard Statements	H228 (Flammable solid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)	[2]
Precautionary Statements	P210 (Keep away from heat), P280 (Wear protective gloves/eye protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[2]
Personal Protective Equipment (PPE)	N95 dust mask, safety goggles/eyeshields, chemical- resistant gloves	[2][16]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended temperature: 2-8°C.	[2][3][16]

## Fire-fighting Measures

Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. [16]

## Experimental Protocols

### Spectrometric Determination of pKa

This protocol describes a general method for determining the pKa of phenolic compounds, adapted for **4-(Trifluoromethyl)phenol**, using UV-Vis spectrophotometry[17].

Objective: To determine the acid dissociation constant (pKa) of **4-(Trifluoromethyl)phenol** in an aqueous or mixed-solvent system.

#### Materials:

- **4-(Trifluoromethyl)phenol**
- Acetonitrile (or other suitable co-solvent)
- Deionized water
- Buffer solutions (pH 2.0 - 11.0)
- Potassium chloride (KCl) for ionic strength adjustment
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) standard solutions
- UV-Vis Spectrophotometer with 1 cm quartz cuvettes
- Calibrated pH meter

#### Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **4-(Trifluoromethyl)phenol** in a suitable solvent (e.g., 10% v/v acetonitrile-water mixture). The concentration should be

chosen to give an absorbance reading in the optimal range (0.1 - 1.0) at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

- Preparation of Test Solutions: Prepare a series of solutions with a constant concentration of **4-(Trifluoromethyl)phenol** and a constant ionic strength (e.g., 0.1 M KCl) across a range of pH values (e.g., from pH 2 to 11)[17]. Adjust the pH of each solution using appropriate buffers or by adding small volumes of standardized HCl or NaOH.
- Spectrophotometric Measurement:
  - For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) to identify the  $\lambda_{\text{max}}$  for both the acidic (HA) and basic (A<sup>-</sup>) forms of the phenol[17].
  - Measure the absorbance of each solution at the  $\lambda_{\text{max}}$  of the basic form (A<sup>-</sup>).
- Data Analysis:
  - The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
    - $$\text{pKa} = \text{pH} + \log[(A_{\text{max}} - A) / (A - A_{\text{min}})]$$
    - Where:
      - A is the absorbance of the solution at a given pH.
      - A<sub>max</sub> is the absorbance of the fully deprotonated (basic) form.
      - A<sub>min</sub> is the absorbance of the fully protonated (acidic) form.
  - Alternatively, plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoid curve.
  - For more accurate results, data can be processed using specialized software that performs linear or non-linear regression analysis[17].

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- To cite this document: BenchChem. [4-(Trifluoromethyl)phenol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b195918#4-trifluoromethyl-phenol-physical-and-chemical-properties>]

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